8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Overview
Description
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with the molecular formula C15H25NO4. It is characterized by the presence of a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert certain functional groups into more reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
- 8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Uniqueness
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both amine and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-8-10(14)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGMCVMRSSCCPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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